Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid typically involves multiple steps. One common method includes the nitration of 2,6-dichlorotoluene followed by sulfonation . The reaction conditions often require the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution pattern . Industrial production methods may involve similar steps but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2,6-Dichloro-3-nitrotoluene-4-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation catalyzed by platinum nanoparticles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, platinum catalysts, and strong acids or bases depending on the desired transformation . Major products formed from these reactions include amines, substituted aromatic compounds, and carboxylic acids .
Scientific Research Applications
2,6-Dichloro-3-nitrotoluene-4-sulfonic acid is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its ability to undergo various chemical transformations.
Agrochemicals: It is utilized in the production of pesticides and herbicides.
Dyestuffs: The compound is a key intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro and sulfonic acid groups are electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack . This property is exploited in various chemical syntheses to introduce new functional groups onto the aromatic ring .
Comparison with Similar Compounds
Similar compounds to 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid include:
2,6-Dichloro-3-nitrotoluene: Lacks the sulfonic acid group, making it less reactive in certain substitution reactions.
2-Chloro-6-nitrotoluene-4-sulfonic acid: Has only one chlorine atom, which affects its reactivity and the types of reactions it can undergo.
The uniqueness of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid lies in its combination of electron-withdrawing groups, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Properties
CAS No. |
68368-40-1 |
---|---|
Molecular Formula |
C7H5Cl2NO5S |
Molecular Weight |
286.09 g/mol |
IUPAC Name |
3,5-dichloro-4-methyl-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H5Cl2NO5S/c1-3-4(8)2-5(16(13,14)15)7(6(3)9)10(11)12/h2H,1H3,(H,13,14,15) |
InChI Key |
ABQUUVRUHRHFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.